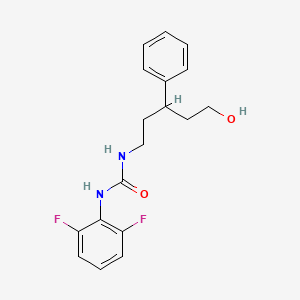
1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea, also known as DFP-10917, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its efficacy in cancer treatment.
Mecanismo De Acción
1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of various other proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea disrupts the function of these proteins, leading to the death of cancer cells.
Biochemical and physiological effects:
1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting Hsp90, this compound has been shown to induce the expression of various genes that are involved in apoptosis and cell cycle arrest. Additionally, 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea has been shown to inhibit the activity of various signaling pathways that are important for cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea in lab experiments is that it has shown promising results in preclinical studies, indicating that it may be an effective treatment for cancer. Additionally, the mechanism of action of 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea is well understood, making it easier to design experiments to study its effects.
One limitation of using 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea in lab experiments is that it is a relatively new compound, and there is still much to learn about its efficacy and safety. Additionally, 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the development of 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea as a cancer treatment. One potential avenue is to combine 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea with other cancer treatments, such as chemotherapy or radiation therapy, to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration schedule for 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea in cancer patients. Finally, future research could focus on identifying biomarkers that could be used to predict which patients are most likely to benefit from treatment with 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea.
Métodos De Síntesis
The synthesis of 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,6-difluoroaniline with ethyl 5-hydroxy-3-phenylpentanoate to form an intermediate compound. This intermediate compound is then reacted with phosgene to form the final product, 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea.
Aplicaciones Científicas De Investigación
1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound is effective in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2/c19-15-7-4-8-16(20)17(15)22-18(24)21-11-9-14(10-12-23)13-5-2-1-3-6-13/h1-8,14,23H,9-12H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPSTAFUPCBQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=C(C=CC=C2F)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine](/img/structure/B2853034.png)
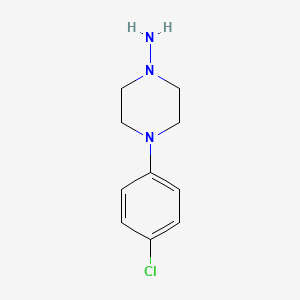
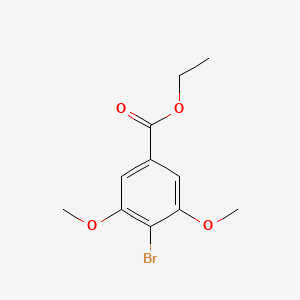
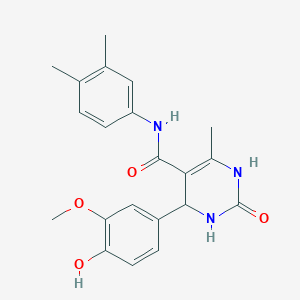
![3-[(4-bromophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2853042.png)

![2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide](/img/structure/B2853044.png)
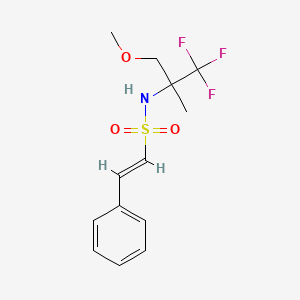
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2853047.png)
![(E)-N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2853048.png)
![(2E)-3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-acrylic acid](/img/structure/B2853049.png)
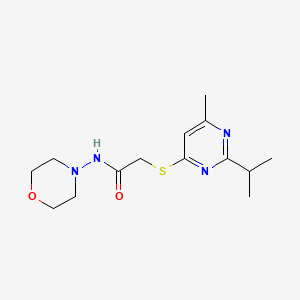
![5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2853053.png)